4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol
Overview
Description
4-Hydroxytrimethoprim is a derivative of trimethoprim, a well-known antibacterial agent. It is characterized by the presence of a hydroxyl group at the fourth position of the trimethoprim molecule. The chemical formula for 4-Hydroxytrimethoprim is C14H18N4O4, and it has a molecular weight of 306.32 g/mol . This compound is primarily studied for its potential antibacterial properties and its role as a metabolite of trimethoprim.
Mechanism of Action
Target of Action
4-Demethyltrimethoprim, also known as 4-Hydroxytrimethoprim, is a potent inhibitor of dihydrofolate reductase (DHFR) . DHFR is a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF) from dihydrofolic acid (DHF) . THF is necessary for the biosynthesis of bacterial nucleic acids and proteins .
Mode of Action
4-Demethyltrimethoprim acts as a reversible inhibitor of DHFR . By binding to DHFR, it prevents the reduction of DHF to THF . This inhibition disrupts the synthesis of bacterial DNA, thereby inhibiting bacterial growth and survival .
Biochemical Pathways
The inhibition of DHFR by 4-Demethyltrimethoprim affects the folic acid metabolism pathway in bacteria . This disruption prevents the synthesis of bacterial DNA and proteins, which are essential for bacterial survival . The metabolic pathways of trimethoprim, a related compound, consist of O-demethylation, ring N-oxidation, and α-hydroxylation .
Pharmacokinetics
Trimethoprim is absorbed rapidly and almost completely from the digestive tract . It undergoes metabolism by CYP3A4 and is cleared from the body through both hepatic processes and renal clearance, which consists of glomerular filtration and tubular secretion .
Result of Action
The primary result of 4-Demethyltrimethoprim’s action is the inhibition of bacterial growth and survival . By disrupting the folic acid metabolism pathway, it prevents the synthesis of bacterial DNA and proteins, leading to bacterial cell death .
Biochemical Analysis
Biochemical Properties
4-Demethyltrimethoprim interacts with the enzyme DHFR, inhibiting its activity . This interaction prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides and certain amino acids . The nature of this interaction is competitive, with 4-Demethyltrimethoprim binding to the active site of DHFR and preventing the binding of its natural substrate .
Cellular Effects
The inhibition of DHFR by 4-Demethyltrimethoprim has profound effects on cellular processes. It disrupts the synthesis of nucleotides and amino acids, which in turn affects DNA replication, RNA transcription, and protein synthesis . This can lead to cell cycle arrest and ultimately cell death .
Molecular Mechanism
4-Demethyltrimethoprim exerts its effects at the molecular level by binding to the active site of DHFR, preventing the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate . This binding interaction is competitive, meaning that 4-Demethyltrimethoprim and dihydrofolate compete for the same binding site on the enzyme .
Temporal Effects in Laboratory Settings
The effects of 4-Demethyltrimethoprim in laboratory settings can vary over time. Initially, the compound may exert a strong inhibitory effect on DHFR, leading to a rapid decrease in cellular functions dependent on nucleotide and amino acid synthesis .
Dosage Effects in Animal Models
The effects of 4-Demethyltrimethoprim in animal models can vary with dosage . At lower doses, the compound may exert a therapeutic effect by inhibiting the growth of bacteria. At higher doses, 4-Demethyltrimethoprim may cause adverse effects, potentially due to the disruption of normal cellular processes .
Metabolic Pathways
4-Demethyltrimethoprim is involved in the folate metabolic pathway . It interacts with the enzyme DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate . This can affect the levels of these metabolites in the cell, as well as the flux through the pathway .
Transport and Distribution
Given its structural similarity to trimethoprim, it is likely that it is transported into cells via passive diffusion or active transport mechanisms .
Subcellular Localization
Given its role as an inhibitor of DHFR, it is likely that it localizes to the cytoplasm where this enzyme is found .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxytrimethoprim typically involves the hydroxylation of trimethoprim. One common method is the catalytic hydroxylation using a suitable catalyst under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified using chromatographic techniques .
Industrial Production Methods: Industrial production of 4-Hydroxytrimethoprim follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality. The purification process is optimized to achieve high yields and purity levels suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxytrimethoprim undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to trimethoprim.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of trimethoprim.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Hydroxytrimethoprim has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of trimethoprim metabolites.
Biology: The compound is studied for its potential antibacterial properties and its role in bacterial resistance mechanisms.
Medicine: Research focuses on its pharmacokinetics and potential therapeutic applications as an antibacterial agent.
Industry: It is used in the development of new antibacterial drugs and as a quality control standard in pharmaceutical manufacturing
Comparison with Similar Compounds
Trimethoprim: The parent compound, used widely as an antibacterial agent.
3-Desmethyltrimethoprim: Another metabolite of trimethoprim with similar antibacterial properties.
Methotrexate: An antifolate drug used in cancer therapy and autoimmune diseases.
Uniqueness: 4-Hydroxytrimethoprim is unique due to the presence of the hydroxyl group, which can influence its pharmacokinetics and pharmacodynamics. This modification can potentially enhance its antibacterial activity and reduce resistance compared to trimethoprim .
Properties
IUPAC Name |
4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-19-9-4-7(5-10(20-2)11(9)18)3-8-6-16-13(15)17-12(8)14/h4-6,18H,3H2,1-2H3,(H4,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOCGNHBIFZCAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2=CN=C(N=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90877223 | |
Record name | 2,4-NH2PYRIMIDINE,5(35MEO-4-OH)BENZYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90877223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21253-58-7 | |
Record name | 4-[(2,4-Diamino-5-pyrimidinyl)methyl]-2,6-dimethoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21253-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Demethyltrimethoprim | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021253587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-NH2PYRIMIDINE,5(35MEO-4-OH)BENZYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90877223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-DEMETHYLTRIMETHOPRIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N775B87UF5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary metabolic pathway of trimethoprim (TMP) in pigs, and how does this relate to 4-hydroxytrimethoprim?
A1: In pigs, trimethoprim (TMP) undergoes O-demethylation as a primary metabolic pathway. [] This process leads to the formation of 4-hydroxytrimethoprim (M1), along with another metabolite, 3-hydroxytrimethoprim (M4). These metabolites are then extensively glucuronidated. [] Therefore, 4-hydroxytrimethoprim is a significant metabolite of TMP in pigs.
Q2: How is 4-hydroxytrimethoprim primarily excreted in pigs?
A2: Following glucuronidation, the 4-hydroxytrimethoprim conjugate is primarily eliminated via tubular secretion in the kidneys. [] This active excretion pathway contributes significantly to the overall elimination of 4-hydroxytrimethoprim from the pig's body.
Q3: Does the co-administration of sulfamethoxazole influence the metabolism of trimethoprim in rats?
A3: Interestingly, the presence of sulfamethoxazole does not impact the absorption, distribution, excretion, or metabolism of trimethoprim in rats. [] This suggests that the metabolic pathways of trimethoprim, including the formation of 4-hydroxytrimethoprim, remain unaffected even when administered alongside sulfamethoxazole.
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